REACTION_CXSMILES
|
[Cl:1][C:2]1[N:11]=[C:10]([Cl:12])[CH:9]=[C:8](Cl)[C:3]=1[C:4]([O:6][CH3:7])=[O:5].[CH3:14][O-:15].[Na+]>CO>[Cl:1][C:2]1[N:11]=[C:10]([Cl:12])[CH:9]=[C:8]([O:15][CH3:14])[C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:1.2|
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Name
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|
Quantity
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5.04 g
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Type
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reactant
|
Smiles
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ClC1=C(C(=O)OC)C(=CC(=N1)Cl)Cl
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Name
|
sodium methoxide
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Quantity
|
5.04 mL
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Type
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reactant
|
Smiles
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C[O-].[Na+]
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Name
|
|
Quantity
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52 mL
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Type
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solvent
|
Smiles
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CO
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Type
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CUSTOM
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Details
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The cloudy white mixture was stirred for 17 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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partitioned between EtOAc and water
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Type
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CUSTOM
|
Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was further extracted with EtOAc (2×)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over sodium sulfate
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Type
|
FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
|
CUSTOM
|
Details
|
The residue was purified by FCC (0-20% EtOAc:heptane)
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Reaction Time |
17 h |
Name
|
|
Type
|
product
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Smiles
|
ClC1=C(C(=O)OC)C(=CC(=N1)Cl)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |